molecular formula C16H13ClN2O3S B1604757 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]- CAS No. 58065-21-7

9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]-

Cat. No.: B1604757
CAS No.: 58065-21-7
M. Wt: 348.8 g/mol
InChI Key: RNBCULCDJNYBTF-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]- is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its anthracenedione core, which is substituted with amino, chloro, and hydroxyethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The industrial process also includes purification steps such as crystallization, distillation, and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted anthracenedione compounds with different functional groups .

Scientific Research Applications

9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)-
  • 1,4-Diamino-2-methoxy-9,10-anthracenedione
  • 1,4-Diamino-9,10-anthraquinone

Uniqueness

This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

1,4-diamino-2-chloro-3-(2-hydroxyethylsulfanyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-11-12(18)9-10(13(19)16(11)23-6-5-20)15(22)8-4-2-1-3-7(8)14(9)21/h1-4,20H,5-6,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBCULCDJNYBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)SCCO)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069218
Record name 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58065-21-7
Record name 1,4-Diamino-2-chloro-3-[(2-hydroxyethyl)thio]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58065-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-((2-hydroxyethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058065217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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